molecular formula C18H22N4O2 B2548341 [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone CAS No. 2380063-55-6

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone

Cat. No. B2548341
CAS RN: 2380063-55-6
M. Wt: 326.4
InChI Key: KNOUDEUQBCIKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). It is designed to selectively target the T790M mutation, which is the most common mechanism of acquired resistance to first-generation EGFR TKIs.

Mechanism of Action

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone works by irreversibly binding to the mutant form of the EGFR protein, which is overexpressed in NSCLC cells. This binding inhibits the activity of the EGFR protein, which is responsible for promoting cell growth and survival. By blocking this pathway, [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone induces apoptosis (cell death) in cancer cells and inhibits tumor growth.
Biochemical and physiological effects:
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone has been shown to have a favorable pharmacokinetic profile, with rapid absorption and distribution in the body. It has a half-life of approximately 25 hours and is primarily metabolized by the liver. The drug has been well-tolerated in clinical trials, with the most common adverse events being diarrhea, rash, and nausea.

Advantages and Limitations for Lab Experiments

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone has several advantages for use in laboratory experiments, including its high potency and selectivity for the T790M mutation. However, its complex synthesis method and high cost may limit its availability for some researchers.

Future Directions

There are several future directions for the development of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone and other third-generation EGFR TKIs. These include the investigation of combination therapies with other targeted agents, the development of predictive biomarkers for patient selection, and the exploration of novel mechanisms of resistance to EGFR TKIs. Additionally, the use of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone in other cancer types with EGFR mutations is an area of active research.

Synthesis Methods

The synthesis of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The process is complex and requires a high degree of expertise in organic chemistry.

Scientific Research Applications

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone has been extensively studied in preclinical and clinical settings, and its efficacy and safety have been demonstrated in multiple studies. It has been shown to be highly effective in patients with advanced NSCLC who have the T790M mutation, with response rates of up to 61% in clinical trials.

properties

IUPAC Name

[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-18(20-7-9-24-10-8-20)21-11-14(12-21)22-16-4-2-1-3-15(16)19-17(22)13-5-6-13/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOUDEUQBCIKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.